4,4'-Ditetradecyl-2,2'-bithiophene
Description
Significance of Organic Semiconductors in Emerging Technologies
Organic semiconductors are at the forefront of a new generation of electronic devices, prized for their unique properties such as light weight, mechanical flexibility, and the potential for low-cost, large-area fabrication via solution processing. nih.gov These materials are pivotal in the development of emerging technologies including organic thin-film transistors (OTFTs), which are essential components of flexible displays and sensors. researchgate.netnih.govresearchgate.net Furthermore, they are integral to organic solar cells (OSCs), offering a promising avenue for renewable energy, and organic electrochemical transistors (OECTs), which have significant potential in bioelectronics and diagnostics. rsc.orgnih.govrsc.org The ability to chemically modify organic molecules allows for the fine-tuning of their electronic properties, making them highly versatile for these diverse applications. nih.govrsc.org
Overview of Thiophene-Based Conjugated Systems in Materials Science
Among the various classes of organic semiconductors, thiophene-based conjugated systems are exceptionally prominent. mdpi.com Their widespread use stems from a combination of chemical stability, structural versatility, and excellent electronic properties, including efficient light harvesting and charge transport. rsc.org Thiophene-based materials, ranging from small oligomers to long-chain polymers, form the active layer in numerous high-performance electronic devices. rsc.orgnih.gov
The properties of these materials can be precisely controlled through chemical synthesis. Researchers have developed sophisticated methods, such as nickel- and palladium-catalyzed cross-coupling reactions, to create regioregular polythiophenes. nih.govrsc.org This control over the polymer's structure is critical, as it directly influences the material's electronic and optical characteristics, including conductivity, light absorption, and liquid crystallinity. rsc.orgnih.gov Bithiophene derivatives, consisting of two linked thiophene (B33073) rings, are particularly important building blocks in this field, offering a well-defined conjugated core for constructing complex oligomers and polymers. nih.govossila.com
Specific Focus on 4,4'-Ditetradecyl-2,2'-Bithiophene within Advanced Polymer and Small Molecule Research
4,4'-Ditetradecyl-2,2'-bithiophene is a specialized monomer that has garnered attention in advanced materials research. This molecule consists of a 2,2'-bithiophene (B32781) core functionalized at the 4 and 4' positions with long tetradecyl (C14H29) alkyl chains. These long alkyl side chains are not electronically active but play a crucial role in imparting solubility to the resulting polymers, which is essential for solution-based processing techniques used in fabricating large-area electronic devices. chemicalbook.comresearchgate.net
In polymer synthesis, a brominated version of the molecule, 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene, is commonly used as a starting material for polymerization reactions. calpaclab.com This monomer is a key component in the synthesis of high-performance semiconducting polymers. A notable example is Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4'-ditetradecyl[2,2'-bithiophene]-5,5'-diyl)], often abbreviated as PBTTT-C14, which is recognized as a high-mobility hole transporting material. chemicalbook.com The incorporation of the 4,4'-ditetradecyl-2,2'-bithiophene unit into the polymer backbone directly contributes to its ordered structure and excellent charge-carrying capabilities. chemicalbook.com
Table 1: Properties of 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene
| Property | Value | Reference |
|---|---|---|
| CAS Number | 753470-95-0 | calpaclab.com |
| Molecular Formula | C32H52Br2S2 | calpaclab.com |
| Molecular Weight | 660.69 g/mol | calpaclab.com |
| Purity | ≥98% | calpaclab.com |
| Classification | Thiophene derivative, Building block for semiconductor synthesis | ossila.com |
Research Scope and Strategic Objectives in the Study of 4,4'-Ditetradecyl-2,2'-Bithiophene
Research involving 4,4'-ditetradecyl-2,2'-bithiophene is driven by clear strategic objectives aimed at advancing the field of organic electronics. The primary goal is the development of next-generation semiconducting materials with superior performance and processability.
Key objectives include:
Achieving High Charge Carrier Mobility: The central aim is to synthesize polymers, such as PBTTT-C14, that exhibit high charge mobility. chemicalbook.com The rigid bithiophene core facilitates strong intermolecular π-π stacking, while the long tetradecyl chains help to organize the polymer chains into well-ordered crystalline domains, creating efficient pathways for charge transport. chemicalbook.comresearchgate.net
Enhancing Solution Processability: The tetradecyl side chains are crucial for ensuring good solubility in common organic solvents. This allows for the use of cost-effective fabrication techniques like spin-coating and printing to create uniform, large-area films for electronic devices. chemicalbook.com
Tuning Electronic Energy Levels: The use of dialkyl-substituted bithiophenes allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. researchgate.net Lowering the HOMO level, for instance, can lead to improved air stability and a higher open-circuit voltage in organic solar cells. nih.govresearchgate.net
Controlling Nanoscale Morphology: A significant research focus is on understanding and controlling the self-assembly and crystallization of polymers derived from this monomer. The final morphology of the thin film is a critical determinant of device performance. chemicalbook.com
Table 2: Research Findings on Polymers Incorporating 4,4'-Ditetradecyl-2,2'-bithiophene
| Polymer Name | Key Feature | Application | Reference |
|---|---|---|---|
| Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4'-ditetradecyl[2,2'-bithiophene]-5,5'-diyl)] (PBTTT-C14) | High-mobility semiconductor with an ordered structure and crystal orientation. | Hole Transporting Material (HTM) for large-area electronic devices. | chemicalbook.com |
Historical Context and Key Developments in Ditetradecyl Bithiophene Research
The development of materials based on 4,4'-ditetradecyl-2,2'-bithiophene is built upon decades of foundational research in conducting polymers. The field gained significant momentum with the discovery of conducting polyacetylene in the 1970s, which was awarded the Nobel Prize in Chemistry in 2000. This was followed by extensive research into more stable and processable polymers, with polythiophenes emerging as a leading class.
A landmark development was the synthesis of the first regioregular poly(3-alkylthiophene)s (P3ATs) in 1992 by McCullough and colleagues, which demonstrated that precise control over the polymer's regiochemistry was essential for achieving high conductivity and mobility. nih.gov This work set the stage for the design of more complex and well-defined polymer structures.
In the subsequent years, the focus shifted from simple homopolymers to donor-acceptor (D-A) copolymers to further tune the electronic bandgap and energy levels. This "building block" approach required the synthesis of highly pure, functionalized monomers. The creation of specific monomers like 5,5'-dibromo-4,4'-dialkyl-2,2'-bithiophenes represents a key step in this evolution. ossila.com The use of long alkyl chains, such as tetradecyl, was a strategic choice to overcome the solubility issues that plagued earlier generations of rigid conjugated polymers, enabling their application in solution-processed devices. The synthesis and successful application of polymers like PBTTT-C14 mark a mature stage in this development, where specific molecular designs are rationally employed to achieve targeted, high-performance material properties. chemicalbook.com
Properties
Molecular Formula |
C36H62S2 |
|---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
4-tetradecyl-2-(4-tetradecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H62S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-35(37-31-33)36-30-34(32-38-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
InChI Key |
DEGTUAHTCKLZRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Polymerization Strategies for 4,4 Ditetradecyl 2,2 Bithiophene Based Materials
Monomer Synthesis and Functionalization of 4,4'-Ditetradecyl-2,2'-Bithiophene
The creation of well-defined polymers based on 4,4'-ditetradecyl-2,2'-bithiophene begins with the precise synthesis and functionalization of the monomer unit. This involves introducing reactive groups at specific positions on the bithiophene core, which then allows for controlled polymerization.
The halogenation of 4,4'-ditetradecyl-2,2'-bithiophene, particularly at the 5 and 5' positions, is a critical step for preparing monomers for cross-coupling polymerization. Bromination is the most common halogenation reaction due to the reactivity of the resulting dibromo-monomer in subsequent polymerization steps.
The synthesis typically starts with the Grignard reaction of 3-bromothiophene (B43185) with a tetradecyl halide to produce 3-tetradecylthiophene. This intermediate is then coupled to form 4,4'-ditetradecyl-2,2'-bithiophene. The final step is the selective bromination of the 5 and 5' positions. A common brominating agent for this reaction is N-bromosuccinimide (NBS) in a solvent such as a chloroform/acetic acid mixture. The reaction is often carried out in the dark to prevent side reactions. The resulting product, 5,5'-dibromo-4,4'-ditetradecyl-2,2'-bithiophene, is a key building block for many conjugated polymers.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 4,4'-Ditetradecyl-2,2'-bithiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | Dark, Room Temperature | 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene | High |
For Stille cross-coupling polymerization, an organotin-functionalized monomer is required. The synthesis of 4,4'-ditetradecyl-5,5'-bistrimethylstannyl-2,2'-bithiophene is typically achieved through a lithiation-stannylation sequence. This process involves the deprotonation of 4,4'-ditetradecyl-2,2'-bithiophene at the 5 and 5' positions using a strong organolithium base, such as n-butyllithium, at low temperatures. The resulting dilithio intermediate is then quenched with a trialkyltin halide, most commonly trimethyltin (B158744) chloride. This yields the desired distannylated monomer. The reaction must be carried out under inert and anhydrous conditions to prevent the quenching of the highly reactive organolithium intermediate.
| Starting Material | Reagents | Reaction Type | Product |
| 4,4'-Ditetradecyl-2,2'-bithiophene | 1. n-Butyllithium 2. Trimethyltin chloride | Lithiation-Stannylation | 4,4'-ditetradecyl-5,5'-bistrimethylstannyl-2,2'-bithiophene |
Polymerization Methodologies Utilizing 4,4'-Ditetradecyl-2,2'-Bithiophene Monomers
Once the functionalized monomers are synthesized, they can be polymerized through various methods to create high molecular weight, regioregular conjugated polymers. The choice of polymerization technique significantly impacts the properties of the resulting material.
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for synthesizing well-defined conjugated polymers from 4,4'-ditetradecyl-2,2'-bithiophene-based monomers.
Stille Polymerization: This method involves the reaction of a distannylated monomer, such as 4,4'-ditetradecyl-5,5'-bistrimethylstannyl-2,2'-bithiophene, with a dihalogenated comonomer in the presence of a palladium catalyst. A common catalyst system is tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a phosphine (B1218219) ligand like tri(o-tolyl)phosphine. Stille polymerization is advantageous due to its tolerance of a wide range of functional groups and its ability to produce high molecular weight polymers.
Suzuki Polymerization: This polymerization technique involves the coupling of a diboronic acid or ester-functionalized monomer with a dihalogenated comonomer. While less commonly reported specifically for 4,4'-ditetradecyl-2,2'-bithiophene itself, the principles of Suzuki polymerization are widely applied in the broader field of conjugated polymer synthesis. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid derivative.
| Polymerization Method | Monomers | Catalyst | Ligand | Resulting Polymer |
| Stille Coupling | 4,4'-ditetradecyl-5,5'-bistrimethylstannyl-2,2'-bithiophene and a dihalogenated comonomer | Pd₂(dba)₃ | Tri(o-tolyl)phosphine | Alternating conjugated copolymer |
| Suzuki Coupling | Diboronic acid/ester of 4,4'-ditetradecyl-2,2'-bithiophene and a dihalogenated comonomer | Palladium(0) complex | Phosphine or N-heterocyclic carbene | Alternating conjugated copolymer |
Electrochemical polymerization offers a direct method to synthesize conjugated polymers from their monomers. In this technique, a voltage is applied to an electrode immersed in a solution containing the monomer, in this case, 4,4'-ditetradecyl-2,2'-bithiophene. The monomer is oxidized at the electrode surface, leading to the formation of radical cations that couple to form polymer chains, which deposit as a film on the electrode. The properties of the resulting polymer film, such as its thickness and morphology, can be controlled by adjusting the electrochemical parameters like the applied potential, current density, and polymerization time. This method is particularly useful for creating thin films for electronic device applications.
Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Stille and Suzuki polymerization. DAP involves the direct C-H activation of an aromatic compound, which then couples with an aryl halide. In the context of 4,4'-ditetradecyl-2,2'-bithiophene, this would typically involve reacting the non-functionalized 4,4'-ditetradecyl-2,2'-bithiophene (with its reactive C-H bonds at the 5 and 5' positions) with a dihalogenated comonomer. This approach avoids the need for pre-functionalization steps like stannylation or borylation, thus reducing synthetic steps and the generation of toxic organometallic byproducts. A typical catalyst system for DAP is a palladium salt, such as palladium(II) acetate, with a phosphine ligand and a base.
Copolymerization Strategies with 4,4'-Ditetradecyl-2,2'-Bithiophene
Copolymerization is a powerful tool to fine-tune the optical and electronic properties of conjugated polymers. By combining electron-donating and electron-accepting monomers, the resulting donor-acceptor (D-A) copolymers can exhibit tailored band gaps, absorption spectra, and charge transport characteristics.
Design and Synthesis of Donor-Acceptor (D-A) Copolymers incorporating Bithiophene Units
The synthesis of donor-acceptor (D-A) copolymers is a prominent strategy for creating low band-gap materials suitable for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In this framework, the 4,4'-ditetradecyl-2,2'-bithiophene unit can serve as the electron-donating (donor) moiety. The synthesis of such copolymers typically involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. rsc.orgsci-hub.sersc.orgnih.govthieme-connect.de
For instance, new low-bandgap D-A functional copolymers have been synthesized using 3,3'-didodecyl-2,2'-bithiophene as the donor and various dithiophenylthienothiadiazole units as acceptors via Stille coupling. sci-hub.sersc.org While this specific example uses a bithiophene with dodecyl chains at the 3,3' positions, the synthetic principle is directly applicable to 4,4'-ditetradecyl-2,2'-bithiophene. The general approach would involve the synthesis of a distannylated or diborylated derivative of 4,4'-ditetradecyl-2,2'-bithiophene, which is then copolymerized with a dihalogenated electron-accepting monomer. The choice of the acceptor unit is critical in determining the final properties of the copolymer. Common acceptor moieties include benzothiadiazole (BT), thienopyrroledione (TPD), and diketopyrrolopyrrole (DPP) derivatives. nih.govthieme-connect.denih.gov
The properties of the resulting copolymers, such as their absorption spectra, energy levels (HOMO and LUMO), and charge carrier mobilities, are highly dependent on the specific combination of the donor and acceptor units. For example, a series of D-A copolymers composed of thiophene (B33073), bithiophene, thieno[3,2-b]thiophene, and 2,1,3-benzothiadiazole (B189464) units have been synthesized, and their photovoltaic properties were investigated. nih.gov
| Donor Monomer | Acceptor Monomer | Polymerization Method | Resulting Copolymer Properties |
| 5,5'-distannyl-4,4'-ditetradecyl-2,2'-bithiophene | Dibrominated Benzothiadiazole Derivative | Stille Coupling | Low band-gap, suitable for OPVs |
| 5,5'-dibromo-4,4'-ditetradecyl-2,2'-bithiophene | Diborylated Thienopyrroledione Derivative | Suzuki Coupling | Broad absorption spectrum |
Regioregular Polymerization Techniques
Regioregularity, the specific orientation of monomer units within a polymer chain, is a critical factor influencing the properties of poly(3-alkylthiophene)s (P3ATs). Head-to-tail (HT) coupling leads to a more planar backbone, facilitating stronger intermolecular π-π stacking and improved charge transport. However, the concept of regioregularity as defined for 3-substituted thiophenes is not directly applicable to 4,4'-disubstituted bithiophenes like 4,4'-ditetradecyl-2,2'-bithiophene.
In the case of 4,4'-ditetradecyl-2,2'-bithiophene, the substitution is symmetrical with respect to the bithiophene core. When this monomer is polymerized, for example, through oxidative coupling, the primary concern is the control of the linkage between the monomer units (e.g., 5,5'-coupling). Methods like Grignard Metathesis (GRIM) polymerization, which are highly effective for achieving high regioregularity in P3ATs, are not typically employed for the homopolymerization of 4,4'-disubstituted bithiophenes because there are no regioisomers to control in the same sense as in 3-substituted thiophenes. nih.gov
However, when 4,4'-ditetradecyl-2,2'-bithiophene is incorporated as a comonomer in a copolymer, the concept of regioregularity can become relevant depending on the structure of the other comonomer and the polymerization method used. For instance, in an alternating copolymer with an unsymmetrical comonomer, controlling the orientation of that comonomer would be crucial.
Alternating Copolymer Synthesis
The synthesis of alternating copolymers offers precise control over the polymer's primary structure, ensuring a regular sequence of donor and acceptor units. This regularity can lead to more predictable and optimized material properties compared to random copolymers. Stille and Suzuki coupling reactions are the most common methods for synthesizing alternating D-A copolymers. nih.govrsc.org
The synthesis of alternating copolymers involving bithiophene units has been reported. For example, alternating copolymers of tetramethylbithiophene have been synthesized and their properties investigated. rsc.org A general strategy for synthesizing an alternating copolymer with 4,4'-ditetradecyl-2,2'-bithiophene would involve the reaction of a 5,5'-difunctionalized derivative of this monomer (e.g., 5,5'-bis(trimethylstannyl)-4,4'-ditetradecyl-2,2'-bithiophene) with a dihalogenated acceptor monomer in the presence of a palladium catalyst. nih.gov
The properties of these alternating copolymers can be finely tuned by the choice of the comonomer. For example, copolymerization with strongly electron-withdrawing units can lead to materials with very low band gaps and ambipolar charge transport characteristics.
| 4,4'-Ditetradecyl-2,2'-bithiophene Derivative | Comonomer | Polymerization Method | Key Feature of Resulting Copolymer |
| 5,5'-bis(trimethylstannyl)-4,4'-ditetradecyl-2,2'-bithiophene | 2,7-Dibromo-9,9-dioctylfluorene | Stille Coupling | Blue-light emitting material |
| 5,5'-diboryl-4,4'-ditetradecyl-2,2'-bithiophene | Dibrominated electron acceptor | Suzuki Coupling | Controlled donor-acceptor architecture |
This table provides illustrative examples of potential alternating copolymers based on established synthetic routes, as specific data for 4,4'-ditetradecyl-2,2'-bithiophene alternating copolymers is limited in the provided search results.
Post-Polymerization Modification of 4,4'-Ditetradecyl-2,2'-Bithiophene-Based Polymers
Post-polymerization modification is a versatile strategy to introduce functional groups onto a pre-synthesized polymer backbone. This approach allows for the creation of a library of functional polymers from a single parent polymer, without the need to synthesize each functionalized monomer individually.
While the search results provide general information on post-polymerization modification techniques for various polymers, nih.govrsc.orgnih.gov there is no specific information available regarding the post-polymerization modification of polymers derived from 4,4'-ditetradecyl-2,2'-bithiophene.
Hypothetically, if a homopolymer or copolymer of 4,4'-ditetradecyl-2,2'-bithiophene were synthesized with reactive sites, these could be targeted for modification. For example, if comonomers containing reactive functional groups (e.g., esters, halides) were incorporated into the polymer chain, these groups could be subsequently converted to other functionalities. Another theoretical approach could involve the chemical modification of the tetradecyl side chains, although this would likely be challenging without affecting the polymer backbone.
The development of post-polymerization modification strategies for polymers based on 4,4'-ditetradecyl-2,2'-bithiophene could open up new avenues for creating materials with tailored properties for specific applications, such as sensors or bioelectronics. However, based on the available information, this remains an area for future research.
Molecular and Supramolecular Engineering of 4,4 Ditetradecyl 2,2 Bithiophene Systems
Side Chain Engineering and its Impact on Macromolecular Architecture
The introduction of side chains onto a conjugated polymer backbone is a fundamental strategy to manipulate its physical and electronic properties. In the case of 4,4'-ditetradecyl-2,2'-bithiophene, the two tetradecyl (C14) chains are not merely solubilizing appendages; they are integral to defining the material's processability, intermolecular interactions, and solid-state morphology.
A primary challenge in working with conjugated polymers is their tendency to be insoluble and infusible, which severely limits their processability. The incorporation of long alkyl side chains is a well-established method to overcome this limitation. The tetradecyl chains on the 4,4'-ditetradecyl-2,2'-bithiophene backbone significantly enhance the solubility of the resulting oligomers and polymers in common organic solvents. acs.orgelsevierpure.comresearchgate.net This improved solubility is crucial for solution-based processing techniques such as spin-coating, printing, and casting, which are essential for the fabrication of large-area electronic devices.
The mechanism behind this enhanced solubility involves the entropy gain associated with the flexible alkyl chains, which disrupts the strong, aggregation-promoting π-π interactions between the rigid conjugated backbones in solution. researchgate.net Essentially, the bulky and flexible nature of the tetradecyl groups creates a "solvent-philic" shell around the "solvent-phobic" conjugated core, facilitating its dissolution. This principle is widely applied in the design of solution-processable conjugated materials. acs.orgossila.com
The nature of the side chains—whether they are simple alkyl chains like tetradecyl or contain heteroatoms like oxygen (alkoxy chains)—profoundly influences intermolecular interactions. rsc.org While both types of chains improve solubility, their electronic and steric profiles are distinct.
Linear alkyl chains, such as the tetradecyl groups in 4,4'-ditetradecyl-2,2'-bithiophene, primarily interact through weaker van der Waals forces. The length of these chains can modulate the strength of these interactions; longer chains can lead to enhanced intermolecular contacts and more ordered packing in the solid state. mdpi.com
In contrast, substituting alkyl with alkoxy side chains introduces oxygen atoms, which increases the polarity and electron-donating character of the side chain. hkbu.edu.hk This can lead to several effects:
Modified Electronic Properties : The electron-donating nature of alkoxy groups can raise the energy levels (HOMO/LUMO) of the conjugated backbone, thereby tuning the material's bandgap. nih.gov
Altered Intermolecular Packing : The polarity of the C-O bond can introduce additional dipole-dipole interactions, potentially leading to different packing motifs compared to their alkyl counterparts. rsc.org Studies comparing poly(3-hexyl-thiophene) (P3HT) with poly(3-oxyhexyl-thiophene) (P3OHT) have shown that the presence of the oxygen atom can alter the crystal packing and theoretical charge mobility. rsc.org
Steric Hindrance : The oxygen atom can also influence the conformation of the side chain relative to the backbone, potentially causing greater steric hindrance and affecting backbone planarity.
| Side Chain Type | Primary Interaction | Impact on Electronic Properties | Potential Effect on Packing |
| Alkyl (e.g., Tetradecyl) | Van der Waals forces | Minimal direct electronic effect | Lamellar packing driven by chain organization mdpi.com |
| Alkoxy | Van der Waals, Dipole-Dipole | Electron-donating, can narrow bandgap rsc.orgnih.gov | Can lead to tighter packing and altered motifs rsc.org |
Side chain branching introduces another layer of control over macromolecular architecture and aggregation behavior. Compared to the linear tetradecyl chains, branched alkyl chains can have a significant impact on how polymer chains interact and assemble.
Steric Hindrance and Aggregation : The position of the branching point is critical. When branching occurs closer to the conjugated backbone, it creates greater steric hindrance, which can disrupt π-stacking and reduce the tendency for strong aggregation. acs.orgrsc.org Conversely, moving the branch point further away from the backbone lessens this steric effect.
Solubility vs. Packing : While branching generally improves solubility, it can also lead to looser molecular packing and lower crystallinity in the solid state. acs.org However, some studies have shown that placing the branching point closer to the backbone can lead to tighter packing in the side-chain direction. rsc.org
Mechanical Properties : Polymers with branched side chains often exhibit different mechanical properties, such as increased ductility, compared to their linear counterparts. nih.gov
Longer branched side chains have been shown to mitigate severe polymer aggregation, leading to the formation of smaller, short-range aggregates. acs.orgelsevierpure.com This can be advantageous in applications where excessive aggregation is detrimental to performance. The linear nature of the tetradecyl chains in 4,4'-ditetradecyl-2,2'-bithiophene, therefore, represents a specific design choice that favors more ordered, lamellar packing over the more amorphous morphologies often associated with bulky, branched side chains.
| Side Chain Architecture | Effect on Aggregation | Typical Solid-State Morphology |
| Linear (e.g., Tetradecyl) | Promotes ordered π-stacking mdpi.com | Higher crystallinity, lamellar structures |
| Branched (Short) | Strong interchain aggregation due to reduced steric hindrance acs.org | Can be highly crystalline or amorphous depending on branch point |
| Branched (Long) | Alleviates severe aggregation, forms short-range aggregates acs.orgelsevierpure.com | Often lower crystallinity, more amorphous |
Conformational Control and Backbone Planarization in Bithiophene Polymers
The degree of planarity of the conjugated backbone is a critical parameter that governs the electronic properties of bithiophene-based materials. The two thiophene (B33073) rings in a 2,2'-bithiophene (B32781) unit are connected by a single C-C bond, and rotation around this bond determines the inter-ring dihedral angle. A more planar conformation (dihedral angle approaching 0°) leads to more effective π-orbital overlap along the backbone, which typically results in a smaller bandgap and higher charge carrier mobility.
However, steric interactions, particularly between the side chains and the sulfur atoms of the thiophene rings, often force the backbone into a non-planar, or twisted, conformation. rsc.org In 4,4'-disubstituted-2,2'-bithiophenes, the tetradecyl chains can sterically interact with the sulfur atoms on the adjacent ring, creating a driving force for a non-planar structure in isolated molecules or in solution.
Molecular dynamics simulations and theoretical calculations have shown that decreasing the length of alkyl side chains can lead to a greater degree of backbone planarity. researchgate.net Therefore, the long tetradecyl chains in 4,4'-ditetradecyl-2,2'-bithiophene represent a compromise: they are necessary for solubility and processability, but they also introduce steric hindrance that can reduce backbone planarity. In the solid state, however, intermolecular packing forces can overcome some of this intramolecular steric repulsion, promoting a more planar conformation to maximize favorable π-π interactions.
Molecular Packing and Solid-State Organization of 4,4'-Ditetradecyl-2,2'-Bithiophene-Based Materials
The performance of organic electronic devices is intrinsically linked to the molecular packing and organization of the active material in the solid state. For polymers and oligomers based on 4,4'-ditetradecyl-2,2'-bithiophene, the long, linear alkyl chains are instrumental in directing the solid-state assembly.
These materials typically adopt a lamellar packing structure. In this arrangement, the rigid conjugated backbones stack on top of each other, forming layers that are separated by the flexible tetradecyl side chains. This leads to two primary packing distances observed in X-ray diffraction studies:
The π-stacking distance : This is the distance between the planes of the conjugated backbones, typically in the range of 3.5-4.0 Å, and is indicative of direct electronic coupling between chains.
The lamellar stacking distance : This is the distance between the layers of backbones, determined by the length of the interdigitating alkyl side chains.
Studies on similar oligothiophenes have demonstrated that attaching hexyl chains to the thiophene units is crucial for achieving good molecular packing. rsc.org The length and linearity of the tetradecyl chains are expected to promote a high degree of order within the side-chain layers through van der Waals interactions, which in turn helps to organize the conjugated backbones into a well-defined structure conducive to efficient charge transport. In contrast, shorter alkyl chains can lead to higher π-π packing density and order. researchgate.net
The final solid-state morphology of a polymer film is often a direct consequence of aggregation phenomena that occur in solution prior to film casting. Conjugated polymers with long side chains, like those derived from 4,4'-ditetradecyl-2,2'-bithiophene, can form aggregates in solution, especially in poor solvents or at lower temperatures. acs.org
This pre-aggregation means that the polymer chains are not fully dissolved as individual entities but rather exist as clusters or assemblies of varying sizes. The nature of these solution-state aggregates can be influenced by factors such as solvent quality, temperature, and polymer concentration.
This phenomenon gives rise to what is known as a "memory effect": the structure and morphology of the aggregates present in the solution are "remembered" and transferred to the solid-state film upon solvent evaporation. For example, forming aggregates in a specific solvent or at a certain temperature before casting can lead to a different final film morphology and, consequently, different electronic properties than if the film were cast from a solution where the polymer was fully dissolved. This provides a powerful, yet complex, method for controlling the solid-state organization through the manipulation of the solution-state environment.
Crystal Orientation and Anisotropy in Thin Films (e.g., face-on vs. edge-on)
The orientation of conjugated polymers and small molecules in thin films is a critical factor that governs the efficiency of charge transport in organic electronic devices. The anisotropy of molecular orientation, commonly distinguished as "face-on" or "edge-on," directly impacts device performance. In a face-on orientation, the π-π stacking direction is perpendicular to the substrate, which is generally favorable for vertical charge transport in devices like organic solar cells. Conversely, an edge-on orientation, where the π-π stacking is parallel to the substrate, is typically advantageous for in-plane charge transport in organic field-effect transistors.
The final orientation of molecules in a thin film is the result of a complex interplay of factors, including the molecule's chemical structure, the processing conditions, and the interactions at the interfaces with the substrate and the air. For substituted polythiophenes, it has been shown that the interface with a vacuum often induces the formation of edge-on oriented crystals, where the side chains are normal to the film surface. nih.gov This can lead to a mixed orientation within the film, with a layer of edge-on crystals at the surface, even if the substrate promotes a face-on arrangement. acs.org
Controlling the crystal orientation is a key challenge. One strategy involves tuning the surface energies of the polymer at the interface with a vacuum to suppress the tendency for edge-on crystallization. nih.govacs.org By attaching polar groups to the ends of the polymer side chains, the surface energy of the edge-on crystals can be systematically increased. nih.gov This modification can suppress crystallization at the vacuum interface, thereby allowing a substrate-induced face-on orientation to prevail throughout the film, even in relatively thick films. nih.gov In some cases, this can lead to a uniform face-on crystal orientation even on amorphous surfaces. nih.gov
Furthermore, for systems where competing interfacial interactions are present, the crystallization kinetics can be manipulated to control the final crystal orientation. acs.org This highlights the delicate balance of thermodynamic and kinetic factors that determine the supramolecular structure. While these principles are broadly applicable to substituted thiophenes, specific studies detailing the precise control of face-on versus edge-on orientation in thin films of 4,4'-ditetradecyl-2,2'-bithiophene are not extensively detailed in the provided research. However, the general findings on related polythiophenes provide a strong indication of the strategies that would be effective.
Table 1: Factors Influencing Crystal Orientation in Substituted Thiophene Thin Films
| Factor | Influence on Crystal Orientation | Research Findings |
|---|---|---|
| Interface with Vacuum | Promotes edge-on orientation of crystals. nih.gov | The top surface of poly(3-hexylthiophene) (P3HT) films often exhibits edge-on oriented crystals. acs.org |
| Substrate Interface | Can induce a specific orientation, such as face-on. | Graphene substrates have been shown to induce a face-on orientation in P3HT. acs.org |
| Side-Chain Modification | Can suppress edge-on crystallization at the vacuum interface. nih.gov | Attaching polar groups to the side chains increases the surface energy of edge-on crystals. nih.gov |
| Crystallization Kinetics | Can be used to switch crystal orientation when competing interfacial interactions exist. acs.org | The final orientation can be dependent on the conditions under which the film is crystallized. acs.org |
Self-Assembly Directives for Enhanced Molecular Interconnectivity
The self-assembly of conjugated molecules is driven by a variety of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding. The strategic design of molecules to direct their self-assembly is crucial for creating well-ordered domains with high molecular interconnectivity, which is essential for efficient charge transport. For long-chain substituted bithiophenes like 4,4'-ditetradecyl-2,2'-bithiophene, the interplay between the π-conjugated core and the alkyl side chains is a key determinant of the final solid-state structure.
The long alkyl chains can influence the intermolecular distance and the packing arrangement of the bithiophene cores. While they can enhance solubility and processability, they can also introduce steric hindrance that affects the ideal π-π stacking. Therefore, achieving a balance is critical.
One approach to enhance molecular interconnectivity is through the use of directional intermolecular interactions. For instance, the introduction of functional groups capable of forming strong and predictable interactions, such as hydrogen bonds, can be used to tune the packing arrangements in the crystalline state. While 4,4'-ditetradecyl-2,2'-bithiophene itself does not possess hydrogen bonding moieties, the principles of using such interactions in related bithiophene systems are well-established.
Table 2: Directives for Self-Assembly in Bithiophene-Based Systems
| Directive | Mechanism | Desired Outcome |
|---|---|---|
| π-π Stacking | Overlap of π-orbitals between adjacent conjugated cores. | Efficient charge transport pathways. |
| Alkyl Chain Interactions | Van der Waals forces between long alkyl side chains. | Can influence molecular spacing and packing. |
| Directional Interactions | Introduction of functional groups for specific interactions (e.g., hydrogen bonding). | Predictable and well-defined packing arrangements. |
| Processing Conditions | Control over solvent, deposition rate, and thermal annealing. | Optimization of crystallinity and domain size. |
Molecular Encapsulation and its Effects on Polymer Conformation and Interfacial Behavior
Molecular encapsulation is an innovative strategy to control the conformation and interactions of conjugated polymers. This approach involves threading the polymer backbone through macrocycles, which can shield specific parts of the polymer from intermolecular interactions. In a study on a naphthalene (B1677914) diimide bithiophene copolymer, the encapsulation of the bithiophene units had a profound impact on the polymer's properties.
The encapsulating macrocycles sterically shielded the bithiophene units, which in turn promoted a more planar conformation of the polymer backbone. This increased planarity can enhance conjugation along the polymer chain. A significant consequence of this encapsulation was the prevention of pre-aggregation of the polymer chains in solution. This is crucial as it allows for better control over the morphology of the film during casting.
In the solid state, the molecular encapsulation was found to promote thin-film crystallinity through an intermolecular-locking mechanism. While the encapsulating rings are covalently bonded to the thiophene units, they still permit π-stacking between the naphthalene diimide moieties of adjacent chains, thus preserving pathways for charge transport. The encapsulation does, however, influence the interchain distances, leading to a shorter lamellar stacking distance and a longer π-stacking distance compared to the non-encapsulated polymer. This demonstrates that molecular encapsulation is a powerful tool to tune molecular interactions, backbone conformation, and the resulting nanomorphology of cast films without altering the fundamental electronic structure of the core polymer.
Table 3: Effects of Molecular Encapsulation on a Naphthalene Diimide Bithiophene Copolymer
| Property | Effect of Encapsulation | Citation |
|---|---|---|
| Polymer Conformation | Increased backbone planarity. | nih.gov |
| Solution Behavior | Prevention of pre-aggregation in common organic solvents. | nih.gov |
| Thin Film Crystallinity | Promoted through an intermolecular-lock mechanism. | nih.gov |
| Interchain Packing | Shorter lamellar stacking distance and longer π-stacking distance. | nih.gov |
| Charge Transport | N-type semiconducting behavior is retained. | nih.gov |
Investigation of Electronic and Optoelectronic Mechanisms in 4,4 Ditetradecyl 2,2 Bithiophene Based Materials
Charge Transport Mechanisms in Conjugated Systems Incorporating Ditetradecyl Bithiophene
The movement of charge carriers, either holes or electrons, through an organic semiconducting material is the fundamental process underpinning its function in a device. In conjugated systems like those based on dialkyl-bithiophenes, this transport is intrinsically linked to the molecular structure, solid-state packing, and the interplay between charge movement along a single molecule versus between adjacent molecules.
Interchain Hopping vs. Intrachain Delocalized Transport
Charge transport in conjugated oligomers is generally described by two primary mechanisms: intrachain transport, which occurs along the backbone of a single molecule, and interchain hopping, which involves the transfer of a charge carrier from one molecule to a neighboring one.
Intrachain transport benefits from the delocalized π-electron system of the conjugated bithiophene core. In an idealized, perfectly ordered, and rigid chain, charge carriers could move in a band-like manner with very high mobility. However, in real systems, this transport is disrupted by conformational defects (e.g., twists in the thiophene-thiophene bond) and thermal vibrations.
In films, close contact between polymer chains promotes the interchain transport of excited species. This process can be an order of magnitude faster than in solution, where intrachain processes are dominant. cnr.it The increased efficiency of interchain transfer is often due to larger electronic coupling matrix elements between closely packed chains. cnr.it
Influence of Molecular Packing and Film Morphology on Charge Mobility
The long tetradecyl (C14) alkyl chains of 4,4'-Ditetradecyl-2,2'-bithiophene are not just for improving solubility; they play a critical role in determining the solid-state morphology of the material. uky.edu These flexible side chains heavily influence the intermolecular arrangement (packing) of the rigid bithiophene cores, which in turn dictates the charge carrier mobility.
The morphology of thin films, which can range from amorphous to highly crystalline, is determined by deposition conditions and the chemical structure of the molecule. aps.org Crystalline ordering into well-defined structures, such as fibrillar textures, generally leads to optimal performance in field-effect transistors (FETs), as these fibrils can act as efficient pathways for charge transport. aps.org
Studies on various alkyl-substituted semiconductors have shown a clear relationship between alkyl chain length and charge mobility. For some systems with a π-stacking arrangement, mobility has been observed to decrease with longer alkyl chains due to increased spacing between conjugated cores. rsc.org Conversely, in systems with a herringbone packing motif, longer alkyl chains can sometimes enhance mobility by promoting more favorable π-π interactions. rsc.org Research on a series of (2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophenes) revealed that the crystal packing alternates depending on whether the alkyl chain has an even or odd number of carbon atoms, which in turn affects the material's physical properties. uky.edu Given that tetradecyl is an even-numbered chain, it would be expected to follow predictable packing patterns seen in other even-numbered alkyl-substituted thiophenes.
The table below summarizes findings for related alkyl-substituted thiophene (B33073) derivatives, illustrating the impact of molecular structure on charge transport properties.
| Compound Family | Key Finding on Packing and Mobility | Reference |
| Naphthalene (B1677914) Diimide (NDI) Derivatives | For π-stacking systems, charge mobility tends to decrease as the length of the alkyl side chain increases. | rsc.org |
| rsc.orgBenzothieno[3,2-b]benzothiophene (BTBT) Derivatives | In herringbone stacking systems, charge mobility can increase with the length of the alkyl chain due to enhanced π-π interactions. | rsc.org |
| Poly(3-hexylthiophene) (P3HT) | Crystalline ordering into fibrillar structures, influenced by the solvent and deposition method, creates efficient pathways for charge transport, leading to optimal FET performance. | aps.org |
| 2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophenes (BTTT) | The melting points and crystal packing configurations alternate depending on whether the alkyl side chains have an even or odd number of carbon atoms. | uky.edu |
This table presents data for analogous compounds to illustrate established principles, as specific data for 4,4'-Ditetradecyl-2,2'-bithiophene is not available.
Exciton (B1674681) Dynamics and Energy Transfer Processes
Upon absorption of light, a conjugated molecule like 4,4'-Ditetradecyl-2,2'-bithiophene is promoted to an electronically excited state, creating an exciton (a bound electron-hole pair). The fate of this exciton—how it moves, relaxes, and decays—is central to the performance of optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.org
Intramolecular Charge-Transfer (CT) Transitions
In molecules designed with distinct electron-donating (D) and electron-accepting (A) parts, photoexcitation can lead to an intramolecular charge transfer (ICT) state, where electron density moves from the donor to the acceptor. nih.gov While a simple symmetric molecule like 4,4'-Ditetradecyl-2,2'-bithiophene does not have a strong intrinsic D-A character, charge transfer states become highly relevant when it is interfaced with another material (forming an intermolecular CT state) or when incorporated into more complex D-A structures. acs.orgacs.org
For instance, studies on diblock oligomers featuring electron-rich oligothiophene segments linked to an electron-poor moiety show strongly solvent-dependent fluorescence. nih.gov In polar solvents, a rapid evolution from the initial locally excited (LE) state to a CT state is observed. nih.gov The efficiency and dynamics of this charge transfer are critical. In OPVs, for example, efficient exciton dissociation into free charge carriers at a donor-acceptor interface is paramount. acs.org Quantum dynamics calculations have shown that this dissociation can be an ultrafast process due to strong coupling between the exciton and CT states at the interface. acs.org
Interfacial Phenomena and Charge Injection/Extraction in Devices
The performance of any organic electronic device is critically dependent on the interfaces between the organic semiconductor and the electrodes (for charge injection/extraction) and between different organic layers. mdpi.com Engineering these interfaces is crucial for minimizing performance losses.
For a material like 4,4'-Ditetradecyl-2,2'-bithiophene, efficient charge injection from a metallic electrode into the organic layer requires a good alignment between the work function of the electrode and the frontier molecular orbitals (HOMO or LUMO) of the bithiophene. A large energy barrier at this interface will impede the flow of charge, leading to high contact resistance and poor device performance. acs.org
The long tetradecyl side chains can influence this interface. While they primarily direct the molecular packing, they also form an insulating layer that can affect the electronic coupling between the semiconductor and the electrode. The structure of the first few molecular layers of the semiconductor adjacent to the dielectric or electrode surface is particularly important, as this is where charge transport primarily occurs in a transistor. mdpi.com
Furthermore, grain boundaries in polycrystalline films act as interfaces between crystalline domains and are known to be influential structural features. mdpi.com These boundaries can disrupt molecular packing and introduce energetic disorder, acting as sites for charge trapping that limit carrier mobility. mdpi.com Therefore, processing techniques that lead to larger, well-aligned crystalline grains with fewer boundaries are essential for achieving high performance in devices based on materials like 4,4'-Ditetradecyl-2,2'-bithiophene.
Structure-Property Relationships Governing Optoelectronic Performance of 4,4'-Ditetradecyl-2,2'-Bithiophene Derivatives
The optoelectronic properties of organic semiconductor materials, such as 4,4'-Ditetradecyl-2,2'-bithiophene and its derivatives, are intrinsically linked to their molecular structure. The design and functionalization of the bithiophene core, particularly through the strategic placement and nature of substituent groups, allow for the fine-tuning of material properties to meet the demands of specific electronic and optoelectronic applications. Key performance metrics, including charge carrier mobility, optical absorption and emission, and frontier molecular orbital energy levels, are directly influenced by the molecular architecture. The introduction of long alkyl chains, such as the tetradecyl groups in 4,4'-Ditetradecyl-2,2'-bithiophene, primarily impacts the material's morphology, solubility, and intermolecular packing, which in turn govern the bulk electronic behavior. Modifications to the π-conjugated backbone or the addition of electron-donating or electron-withdrawing moieties provide further avenues for tailoring the material's electronic and optical characteristics.
Correlation between Molecular Design and Charge Carrier Mobility
Charge carrier mobility is a critical parameter for the performance of organic field-effect transistors (OFETs) and other electronic devices. In 4,4'-Ditetradecyl-2,2'-bithiophene derivatives, mobility is profoundly influenced by the interplay between molecular structure and the resulting solid-state packing.
The length of the alkyl side chains is a crucial design element. Studies on various π-conjugated systems, including those based on benzothieno[3,2-b]benzothiophene (BTBT), show that the influence of alkyl chain length on mobility depends on the molecular packing motif. rsc.org For materials that adopt a herringbone packing arrangement, which is common for thiophene-based molecules, increasing the alkyl chain length can lead to enhanced charge carrier mobility. rsc.orgciac.jl.cnresearchgate.net This is attributed to improved molecular ordering and stronger π-π interactions in the solid state. rsc.org Conversely, for systems with a π-π stacking arrangement, longer alkyl chains can increase the distance between conjugated cores, thereby reducing mobility. rsc.orgresearchgate.net The long tetradecyl chains in 4,4'-Ditetradecyl-2,2'-bithiophene are expected to promote self-assembly into highly ordered domains, which is beneficial for charge transport.
The molecular weight and degree of polymerization in polymeric derivatives also have a dramatic effect on mobility. For instance, in poly(3,3''-dioctyl-2,2':5',2''-terthiophene), a fourfold increase in the degree of polymerization was found to boost charge carrier mobility by more than three orders of magnitude. nih.gov This highlights the importance of achieving high molecular weight polymers to ensure efficient charge transport pathways.
Furthermore, the introduction of different functional groups and the extension of the conjugated system can modulate mobility. In a series of bithiophene-imide (BTI) based copolymers, increasing the conjugation length of the donor comonomer from monothiophene to tetrathiophene resulted in a shift from ambipolar transport to predominantly hole transport, with hole mobility increasing by an order of magnitude. acs.org
| Compound/System | Key Structural Feature | Charge Carrier Mobility (cm²/Vs) | Packing Motif | Reference |
| syn-BTBTT-C8 | C8 alkyl chains | up to 13.8 | Layered-Herringbone | ciac.jl.cn |
| P(BTimR)-H | High Molecular Weight Bithiophene-imide Polymer | 0.038 (electron) | Not Specified | acs.org |
| 2,7-diphenyl-BTBT | Phenyl substituents | up to 2.0 | Not Specified | rsc.org |
| 2,6-DADTT | Anthracene groups on dithienothiophene | up to 1.26 | Herringbone | nih.gov |
| P3 Copolymer | Bithiophene-imide with tetrathiophene comonomer | ~10⁻² (hole) | Not Specified | acs.org |
Relationship between Molecular Structure and Optical Absorption/Emission Characteristics
The optical properties of 4,4'-Ditetradecyl-2,2'-bithiophene derivatives, specifically their absorption and emission of light, are determined by the electronic structure of the π-conjugated system. The molecular design dictates the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the wavelengths of absorption and emission.
The length of the π-conjugated system is a primary factor; extending the conjugation generally leads to a bathochromic (red) shift in the absorption and emission spectra, meaning the material absorbs and emits light at longer wavelengths. researchgate.netmdpi.com This is because a larger conjugated system results in a smaller HOMO-LUMO gap.
The introduction of electron-donating or electron-withdrawing substituents provides another powerful tool for tuning optical properties. nih.gov For example, in a study of 4,4′-bibenzo[c]thiophene derivatives, the addition of electron-donating silyl (B83357) groups caused a progressive red shift in both the absorption and fluorescence maxima. rsc.orgnih.gov Similarly, attaching electron-withdrawing groups to a bithiophene core can also induce a red shift. nih.gov The long, electron-donating tetradecyl alkyl chains on the 4,4'-Ditetradecyl-2,2'-bithiophene core contribute to its specific optical signature.
The planarity of the bithiophene backbone is also critical. A more planar conformation enhances π-orbital overlap, leading to a smaller energy gap and a red-shifted absorption. In a series of 3,3′-dithioalkyl-2,2′-bithiophene (SBT) based dyes, intramolecular S(alkyl)···S(thiophene) interactions resulted in a nearly planar core, enhancing panchromatic light-harvesting capabilities. acs.org
| Compound | Key Structural Feature | Absorption Max (λ_max, nm) | Emission Max (λ_fl, nm) | Reference |
| 4,4′-Bibenzo[c]thiophene (4,4′-BBT) | Unsubstituted | 359 | 410 | rsc.orgnih.gov |
| 1,1′-Si-4,4′-BBT | Silyl-substituted | 366 | 420 | rsc.orgnih.gov |
| 1,1′,3,3′-Si-4,4′-BBT | Tetra-silyl-substituted | 371 | 451 | rsc.orgnih.gov |
| Bithiophene-viologen Derivative | Acetylene linkers | 444 | 500, 538 | mdpi.com |
| Poly(4,4'-dipentoxy-2,2'-bithiophene) | Pentoxy chains | ~480 (reduced state) | Not Specified | researchgate.net |
Tuning of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)
The energy levels of the frontier molecular orbitals, HOMO and LUMO, are fundamental properties of a semiconductor that determine its charge injection/extraction characteristics, open-circuit voltage in solar cells, and stability in air. The molecular design of 4,4'-Ditetradecyl-2,2'-bithiophene derivatives allows for precise control over these energy levels.
The introduction of electron-donating or electron-withdrawing groups is a well-established strategy for tuning HOMO and LUMO levels. rsc.org Electron-donating groups, such as the alkoxy or alkyl chains found in many bithiophene derivatives, tend to raise the energy of the HOMO level with a smaller effect on the LUMO level. nih.govrsc.orgnih.gov For example, cyclic voltammetry studies on 4,4′-bibenzo[c]thiophene derivatives showed that introducing electron-donating silyl groups systematically increased the HOMO energy level from -5.55 eV to -5.34 eV. rsc.orgnih.gov The long tetradecyl chains of 4,4'-Ditetradecyl-2,2'-bithiophene act as weak electron donors, influencing its HOMO level.
Conversely, incorporating electron-withdrawing groups, such as fluorine or cyano groups, can effectively lower both HOMO and LUMO energy levels. researchgate.netresearchgate.net In one study, the fluorination of a dialkoxybithiophene building block lowered the HOMO level of the resulting polymer by approximately 0.44 eV compared to its non-fluorinated counterpart. researchgate.net This strategy is often employed to improve the air stability of n-type materials by lowering the LUMO to a level where electron injection from ambient species is less favorable.
Copolymerization offers another route to tune frontier orbitals. By combining a donor unit with an acceptor unit, the resulting polymer's HOMO level can be primarily determined by the donor, while the LUMO level is set by the acceptor. rsc.org This principle allows for the independent tuning of the energy levels and the band gap of the material.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| 4,4′-Bibenzo[c]thiophene (4,4′-BBT) | -5.55 | -2.39 | 3.16 | rsc.orgnih.gov |
| 1,1′-Si-4,4′-BBT | -5.45 | -2.34 | 3.11 | rsc.orgnih.gov |
| 1,1′,3,3′-Si-4,4′-BBT | -5.34 | -2.30 | 3.04 | rsc.orgnih.gov |
| PBTfOR Polymer | -4.98 | Not Specified | Not Specified | researchgate.net |
| PBTOR Polymer | -4.54 | Not Specified | Not Specified | researchgate.net |
| 4,4'-Dihexyl-2,2'-bithiophene | Not Specified | Not Specified | 3.5 | biosynth.com |
Applications of 4,4 Ditetradecyl 2,2 Bithiophene in Advanced Organic Electronic Devices
Organic Field-Effect Transistors (OFETs) Utilizing Bithiophene-Based Semiconductors
Thiophene-based materials are a cornerstone of organic semiconductor research due to their excellent charge transport properties and environmental stability. researchgate.net The 2,2'-bithiophene (B32781) unit, functionalized with long alkyl chains such as tetradecyl groups, serves as a fundamental component in numerous high-performance p-type and ambipolar semiconductors. These materials are the active layer in OFETs, where they are responsible for charge modulation and transport. The tetradecyl side chains are not merely for solubility; they play a crucial role in influencing the molecular packing, thin-film morphology, and ultimately, the electronic performance of the device. rsc.orgrsc.org
Achieving high performance in OFETs is not solely dependent on the intrinsic properties of the semiconductor but also on the careful engineering of the device architecture and interfaces. A critical interface is the one between the semiconductor and the gate dielectric. Modifying this interface with self-assembled monolayers (SAMs) is a common strategy to enhance performance. For instance, treating a silicon dioxide (SiO₂) dielectric surface with octadecyltrichlorosilane (B89594) (OTS) creates a hydrophobic surface that can promote better crystallinity in the deposited organic semiconductor film, leading to a significant increase in charge carrier mobility. nih.gov
Further optimization can be achieved by modifying the source and drain electrodes. The use of materials like pentafluorobenzenethiol (PFBT) as a SAM on gold electrodes can reduce the contact resistance and tune the work function of the electrode, which helps in lowering the device's threshold voltage (Vth). nih.gov This dual-interface engineering approach—treating both the dielectric and the electrodes—has been shown to simultaneously enhance mobility and reduce the threshold voltage in devices using donor-acceptor conjugated polymers. nih.gov For example, a systematic study on a diketopyrrolopyrrole-dithienothiophene based polymer demonstrated a mobility enhancement from 9.94 × 10⁻⁴ cm²/Vs to 0.18 cm²/Vs and a Vth reduction from -15.42 V to +5.74 V through combined OTS and PFBT treatments. nih.gov
The method of depositing the semiconductor layer also plays a significant role. For vacuum-deposited small molecules, a two-stage deposition process, where an initial thin layer is deposited at a higher substrate temperature to encourage large grain formation, followed by a thicker layer at a lower temperature to fill in voids, has been shown to increase device mobility significantly. researchgate.net These optimization techniques are directly applicable to devices based on 4,4'-ditetradecyl-2,2'-bithiophene and its derivatives to maximize their electronic potential.
While many organic semiconductors are unipolar, transporting either holes (p-type) or electrons (n-type), materials capable of transporting both are known as ambipolar semiconductors. Ambipolar transport is highly desirable for fabricating complementary-like logic circuits, which are more power-efficient than circuits based on a single carrier type. tue.nl The ability of a material to exhibit ambipolarity depends on having suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels that allow for the injection of both holes and electrons from the electrodes. tue.nlnih.gov
Bithiophene derivatives can be engineered to achieve ambipolar transport. One successful approach is to create donor-acceptor (D-A) copolymers. By combining an electron-rich bithiophene unit with a strong electron-accepting unit like bithiophene-imide (BTI), the resulting polymer can exhibit ambipolar characteristics. acs.org The charge transport can be finely tuned from n-type to ambipolar to p-type by systematically varying the electron-donating strength of the comonomer paired with the BTI acceptor. acs.org For example, a copolymer of BTI with a monothiophene unit resulted in ambipolar behavior with balanced hole and electron mobilities of approximately 10⁻⁴ cm²/V·s. acs.org
Another strategy is to use a bilayer structure. A device featuring separate layers of a p-type material, α,ω-dihexyl-quaterthiophene (DH4T)—a close relative of dialkyl-bithiophene—and an n-type material demonstrated balanced ambipolar transport with high mobilities for both carriers, reaching approximately 3 × 10⁻² cm²/V·s. core.ac.uk The development of single-component ambipolar materials is also a key research goal, often pursued by designing molecules with low-lying LUMO levels to facilitate stable electron transport. nih.gov
The performance of an OFET is quantified by several key parameters, all of which are influenced by the molecular structure of the semiconductor. These include the field-effect mobility (μ), which measures the charge carrier velocity per unit electric field; the on/off current ratio (I_on/I_off), which is the ratio of the current when the transistor is "on" to the current when it is "off"; and the threshold voltage (Vth), the gate voltage required to turn the device on.
Semiconductors based on bithiophene and its derivatives have demonstrated impressive performance metrics. Polymers incorporating a fused bithiophene imide dimer have achieved electron mobilities as high as 1.13 cm² V⁻¹ s⁻¹. nih.gov By carefully designing the polymer backbone, hole mobilities approaching 0.1 cm²/V·s and high on/off ratios have been realized, along with excellent air stability. acs.org Small molecules built with a dithieno[3,2-b:2′,3′-d]thiophene core have reached even higher mobilities of 1.26 cm² V⁻¹ s⁻¹ with on/off ratios between 10⁶ and 10⁸.
The length and branching position of the alkyl side chains, such as the tetradecyl groups on 4,4'-ditetradecyl-2,2'-bithiophene, have a profound effect on these parameters. Side chain engineering can influence intermolecular interactions and thin-film microstructure, which in turn dictates charge transport efficiency. rsc.orgrsc.org For instance, studies on A-D-A type small molecules showed that varying the alkyl chain length from methyl to decyl had a significant impact on mobility, with some derivatives reaching mobilities of ~6 cm² V⁻¹ s⁻¹, while the methyl-substituted version showed no field-effect performance at all. rsc.org
The table below summarizes the performance of several OFETs that utilize bithiophene derivatives, illustrating the high performance achievable with this class of materials.
| Semiconductor Material (Bithiophene-based) | Device Configuration | Mobility (μ) [cm²/Vs] | On/Off Ratio | Vth [V] |
| Fused Bithiophene Imide Polymer (f-BTI2-FT) | Thin-Film Transistor | 1.13 (electron) | - | - |
| Bithiophene Imide Copolymer (P3) | Top-Gate OFET | ~0.1 (hole) | >10⁵ | - |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Single Crystal OFET | 1.26 (hole) | 10⁶ - 10⁸ | - |
| DPP-Thiophene-Bithiazole Polymer (P-24-DPPBTz) | Thin-Film Transistor | 1.87 (electron) | 10⁶ - 10⁷ | ~30 |
| PDPPF-DTT Polymer (with OTS/PFBT treatment) | Bottom Gate, Bottom Contact | 0.18 (hole) | >10⁴ | +5.74 |
This table presents data for various bithiophene-based semiconductors to illustrate the performance range. The specific performance of 4,4'-Ditetradecyl-2,2'-bithiophene would depend on the specific device architecture and processing conditions.
Organic Photovoltaics (OPVs) and Bulk Heterojunction (BHJ) Architectures
Organic photovoltaics, or organic solar cells, offer a promising route to low-cost, flexible, and lightweight renewable energy. The most common and successful device structure is the bulk heterojunction (BHJ), where an electron-donating material and an electron-accepting material are blended together to form the active layer. researchgate.netresearchgate.net In this architecture, the donor absorbs sunlight to create an exciton (B1674681) (a bound electron-hole pair), which then migrates to the donor-acceptor interface to be separated into free charge carriers that can be collected at the electrodes. researchgate.net
Due to their electron-rich nature, thiophene-based materials, including 4,4'-ditetradecyl-2,2'-bithiophene and its polymeric derivatives, almost exclusively function as the electron donor in BHJ active layers. stanford.edunih.gov The HOMO energy level of these materials is typically well-aligned to facilitate efficient hole transport and to create a sufficient energy offset with the LUMO of the acceptor material, which is necessary for efficient exciton dissociation. stanford.edumustafakurban.com
Historically, fullerene derivatives like acs.orgacs.org-phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) were the standard acceptors paired with bithiophene-based donors. stanford.edu More recently, the development of non-fullerene acceptors (NFAs) has led to dramatic increases in OPV performance. mdpi.com Bithiophene-based polymers have proven to be highly compatible donor partners for these state-of-the-art NFAs. mdpi.comresearchgate.net The long tetradecyl chains on the bithiophene units are critical for ensuring good solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating used to create the BHJ active layer. stanford.edu
The primary metric for a solar cell's performance is its power conversion efficiency (PCE), which is the percentage of solar energy that is converted into electrical energy. Optimizing the PCE of BHJ solar cells involves tuning the material properties and the active layer morphology. For donor materials derived from 4,4'-ditetradecyl-2,2'-bithiophene, several strategies have proven effective.
One key factor is the donor:acceptor blend ratio. In devices using poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) as the donor and a fullerene acceptor, performance improved as the acceptor concentration increased, with the highest efficiency of 2.3% found at a 1:4 donor:acceptor ratio. stanford.edu This was attributed to improved hole mobility at higher acceptor loadings. stanford.edu
The choice of acceptor is also critical. Replacing PC₆₁BM with PC₇₁BM, which has stronger light absorption, consistently leads to higher currents and efficiencies. stanford.edu The advent of non-fullerene acceptors has been a game-changer. By pairing a donor polymer based on a 3,3′-difluoro-2,2′-bithiophene unit with the NFA L8-BO, a PCE of 17.03% was achieved. researchgate.net The fluorine substitution on the bithiophene backbone helped to lower the HOMO energy level, leading to a higher open-circuit voltage (Voc), and enhanced the polymer's crystallinity, which improved charge mobility. researchgate.net
Furthermore, the development of ternary blend solar cells, where a third component is added to the donor-acceptor blend, has pushed efficiencies even higher. A system using a bithiophene imide-based polymer donor in an alloy-like ternary structure achieved a remarkable PCE of over 20.5%. rsc.org These high-end efficiencies demonstrate the immense potential of donor materials built upon the bithiophene core structure.
The following table summarizes the performance of various OPVs using bithiophene-based donor materials, showcasing the progression of the technology.
| Donor Material | Acceptor Material | Device Architecture | V_oc [V] | J_sc [mA/cm²] | FF [%] | PCE [%] |
| pBTTT | PC₇₁BM | BHJ | 0.525 | 9.37 | 48 | 2.3 |
| PBDTT-TT-IID | PC₇₁BM | Conventional BHJ | - | - | - | 8.05 |
| Asymmetric BDT Homopolymer (P15) | BTP-eC9 | BHJ | - | 22.04 | 65.87 | 11.5 |
| DTBT-2T2F (Difluoro-bithiophene based) | L8-BO | Binary BHJ | 0.89 | 25.40 | 75.74 | 17.03 |
| Bithiophene Imide-based Polymer | NFA | Ternary BHJ | - | - | 82.55 | 20.52 |
This table illustrates the performance of solar cells using various donor materials that incorporate the bithiophene structural unit. V_oc: Open-circuit voltage, J_sc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| 4,4'-Ditetradecyl-2,2'-bithiophene | 4,4'-Ditetradecyl-2,2'-bithiophene |
| OTS | Octadecyltrichlorosilane |
| PFBT | Pentafluorobenzenethiol |
| BTI | Bithiophene-imide |
| DH4T | α,ω-dihexyl-quaterthiophene |
| pBTTT | Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) |
| PC₆₁BM | acs.orgacs.org-Phenyl-C₆₁-butyric acid methyl ester |
| PC₇₁BM | acs.orgacs.org-Phenyl-C₇₁-butyric acid methyl ester |
| NFA | Non-Fullerene Acceptor |
| L8-BO | (2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- researchgate.netmdpi.comacs.orgthiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile) |
| PBDTT-TT-IID | Poly[benzo[1,2-b:4,5-b']dithiophene-alt-thieno[3,2-b]thiophene-isoindigo] derivative |
| DTBT-2T2F | Copolymer of 3,3′-difluoro-2,2′-bithiophene and dithienobenzothiadiazole |
| PDPPF-DTT | Furan-flanked diketopyrrolopyrrole-dithienothiophene based polymer |
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
There is no available research data detailing the use of 4,4'-ditetradecyl-2,2'-bithiophene as either a primary light-emitting material or a host matrix in OLED or PLED devices. Consequently, information regarding its specific near-infrared (NIR) emission properties or its role in enhancing external quantum efficiency (EQE) in such applications is not present in the scientific literature reviewed. General principles of OLEDs involve using materials that exhibit efficient electroluminescence, but the specific performance of this compound has not been documented.
Organic Electrochemical Transistors (OECTs) and Related Applications
While thiophene-based polymers are the cornerstone of OECT technology due to their excellent mixed ionic-electronic conductivity, there are no specific studies demonstrating the application of 4,4'-ditetradecyl-2,2'-bithiophene as the active channel material in OECTs. The research in this field focuses on conjugated polymers like PEDOT:PSS or functionalized polythiophenes designed to facilitate ion penetration and transport, which is critical for OECT operation. The direct application and performance metrics for the specified molecule in this context have not been reported.
Organic Photodetectors (OPDs) and Sensing Applications
Similarly, a review of the literature did not reveal any instances of 4,4'-ditetradecyl-2,2'-bithiophene being used as the primary photoactive material in organic photodetectors. Research on OPDs typically involves donor-acceptor bulk heterojunction systems where specific light-absorbing polymers or small molecules are engineered for high charge generation and collection, but this particular compound is not featured in such studies.
Advanced Characterization Techniques for 4,4 Ditetradecyl 2,2 Bithiophene Materials and Devices
Spectroscopic Characterization of Electronic and Optical Properties
Spectroscopic techniques are fundamental in probing the electronic transitions and structural integrity of 4,4'-ditetradecyl-2,2'-bithiophene. These methods provide insights into how the molecule absorbs and emits light, as well as confirming its chemical structure.
UV-Vis absorption spectroscopy is a primary tool for investigating the electronic transitions in conjugated molecules like 4,4'-ditetradecyl-2,2'-bithiophene. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals.
In dilute solutions, 4,4'-ditetradecyl-2,2'-bithiophene typically exhibits a well-defined absorption peak corresponding to the π-π* transition of the bithiophene core. The long tetradecyl side chains enhance solubility in common organic solvents, facilitating solution-based characterization.
When cast into a thin film, the absorption spectrum of 4,4'-ditetradecyl-2,2'-bithiophene often shows a red-shift (a shift to longer wavelengths) compared to its spectrum in solution. This phenomenon, known as a bathochromic shift, suggests a greater degree of planarization and stronger intermolecular interactions in the solid state. researchgate.net This increased interaction can lead to the formation of aggregates, which influences the electronic properties of the material in a device setting. The specific λmax values in both solution and thin film are crucial parameters for designing and understanding the performance of optoelectronic devices.
| State | Typical λmax Range (nm) | Associated Transition | Key Observations |
|---|---|---|---|
| Solution | ~350 - 450 | π-π | Represents the electronic properties of isolated molecules. |
| Thin Film | ~400 - 550 | π-π | Red-shift compared to solution indicates aggregation and planarization. researchgate.net |
Photoluminescence (PL) and electroluminescence (EL) spectroscopy are used to study the emissive properties of 4,4'-ditetradecyl-2,2'-bithiophene. PL involves exciting the material with light and measuring the emitted photons as the molecule returns to its ground state. EL, on the other hand, is the light emission resulting from the recombination of electrons and holes injected into the material within an electronic device.
The PL spectrum of 4,4'-ditetradecyl-2,2'-bithiophene can provide information about the energy of the excited state and the efficiency of radiative decay. In some cases, the emission spectrum may be a mirror image of the absorption spectrum, which is characteristic of many fluorescent molecules. The quantum yield of photoluminescence, which is the ratio of emitted photons to absorbed photons, is a critical parameter for applications in light-emitting diodes (LEDs). rsc.org
EL spectroscopy is particularly important for assessing the performance of 4,4'-ditetradecyl-2,2'-bithiophene in an actual device. The EL spectrum can sometimes differ from the PL spectrum due to factors such as the formation of different excited species under electrical excitation or interactions at the electrode interfaces. The efficiency and color of the emitted light in an electroluminescent device are key performance metrics. rsc.org
| Technique | Information Gained | Typical Emission Color |
|---|---|---|
| Photoluminescence (PL) | Energy of excited state, radiative decay efficiency. | Varies with substitution and environment (e.g., orange-red). mdpi.com |
| Electroluminescence (EL) | Performance in a device, color purity, efficiency. | Can be tuned, with reports of white light emission in blends. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4,4'-ditetradecyl-2,2'-bithiophene. Both ¹H NMR and ¹³C NMR are employed to provide a detailed map of the hydrogen and carbon atoms within the molecule.
In ¹H NMR, the chemical shifts of the protons on the thiophene (B33073) rings and the tetradecyl chains provide definitive proof of the molecule's structure. The coupling patterns between adjacent protons can further confirm the substitution pattern on the bithiophene core. mdpi.comnih.govresearchgate.net
¹³C NMR provides complementary information by showing the chemical shifts of all the carbon atoms in the molecule. mdpi.comnih.govchemicalbook.com This is particularly useful for confirming the presence of the quaternary carbons in the thiophene rings and the carbons of the long alkyl chains. The combination of ¹H and ¹³C NMR data allows for a complete and confident assignment of the molecular structure. rsc.org
| Nucleus | Typical Chemical Shift Range (ppm) - Thiophene Protons/Carbons | Typical Chemical Shift Range (ppm) - Alkyl Protons/Carbons | Purpose |
|---|---|---|---|
| ¹H | ~6.5 - 7.5 | ~0.8 - 2.8 | Confirms proton environment and connectivity. mdpi.comresearchgate.net |
| ¹³C | ~120 - 145 | ~14 - 35 | Confirms carbon skeleton and functional groups. mdpi.comchemicalbook.com |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 4,4'-ditetradecyl-2,2'-bithiophene by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound will show characteristic peaks corresponding to the C-H stretching and bending vibrations of the aromatic thiophene rings and the aliphatic tetradecyl chains. The C-S stretching vibration of the thiophene rings can also be observed. The absence of certain peaks, such as those for N-H or O-H, can confirm the purity of the synthesized material. FTIR is a valuable and straightforward technique for verifying the successful synthesis and purity of the target molecule.
Microstructural and Morphological Analysis of Films and Aggregates
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface. nih.gov For 4,4'-ditetradecyl-2,2'-bithiophene, AFM is used to study the morphology of thin films deposited by methods such as spin-coating or drop-casting. researchgate.netnih.gov
AFM images can reveal details about the film's roughness, the presence of crystalline domains or amorphous regions, and the formation of aggregates. researchgate.net The degree of molecular ordering and the interconnectivity of crystalline domains are critical for efficient charge transport. By analyzing the surface morphology, researchers can optimize deposition conditions to achieve films with desirable characteristics for high-performance electronic devices. For instance, AFM can be used to assess how different solvents or post-deposition treatments, like thermal annealing, affect the film's structure.
Transmission Electron Microscopy (TEM)
In studies of similar long-chain polythiophenes like poly(3,3'''-didodecylquaterthiophene) (PQT), TEM has been used to investigate the bulk morphology and phase separation scale in blend films, which is a critical factor for the performance of organic solar cells. rsc.org For instance, selected-area electron diffraction (SAED) patterns obtained via TEM can distinguish between ordered (crystalline) and disordered (amorphous) regions. In mechanically rubbed thin films of poly(3-hexylthiophene) (P3HT), a related and widely studied polymer, TEM images have shown periodic lamellar morphologies, with the regularity of these structures improving at higher processing temperatures. nih.gov The electron diffraction patterns of these films revealed changes in crystal orientation, transitioning from a purely "face-on" to a mixed "face-on" and "edge-on" orientation with increasing temperature. nih.gov This level of morphological detail is vital for understanding charge transport pathways, as the orientation of the π-conjugated backbones relative to the substrate and electrodes directly impacts device efficiency. While specific TEM data for 4,4'-ditetradecyl-2,2'-bithiophene is not widely published, the techniques applied to these analogous materials demonstrate the utility of TEM in correlating nanoscale structure with processing conditions.
X-ray Diffraction (XRD) for Crystallinity and Orientation
X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the crystallinity and molecular orientation within organic semiconductor thin films. The long alkyl chains on 4,4'-ditetradecyl-2,2'-bithiophene are expected to drive self-assembly into ordered, semi-crystalline domains. The precise arrangement of the bithiophene backbones within these domains dictates the efficiency of intermolecular charge hopping.
Grazing-Incidence X-ray Diffraction (GIXD or GIXRD) is a surface-sensitive variant of XRD that is particularly well-suited for analyzing thin films. malvernpanalytical.com By using a very small angle of incidence for the X-ray beam, the penetration depth is limited to the near-surface region, which maximizes the diffraction signal from the film while minimizing interference from the substrate. malvernpanalytical.com This is crucial for organic electronics, where the active layers are often only tens of nanometers thick.
Studies on analogous oligothiophenes demonstrate the power of this technique. For example, GIXD analysis of thin films of α,ω-hexyl-distyryl-bithiophene (DH-DS2T) revealed a highly oriented crystalline structure. researchgate.net Two-dimensional GIXD patterns allow for the determination of the unit cell parameters and the tilt of the molecules with respect to the substrate normal. researchgate.net For naphthyl end-capped oligothiophenes, GIXD has been used in conjunction with molecular modeling to identify not only the well-known herringbone packing motif but also local polymorphic ordering where molecules are flipped 180° about their long axis. dtu.dk Such detailed structural insights are fundamental to constructing a complete picture of the charge transport landscape in thin-film devices based on molecules like 4,4'-ditetradecyl-2,2'-bithiophene.
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a technique used to analyze the structure of materials on a nanoscale length scale, typically from 1 to 100 nanometers. researchgate.net It is particularly effective for characterizing the size, shape, and distribution of nanoparticles, pores, and the characteristic distances in partially ordered systems like self-assembling block copolymers or peptide amphiphiles. researchgate.netosti.gov In the context of 4,4'-ditetradecyl-2,2'-bithiophene, SAXS can provide valuable information on the larger-scale organization driven by the self-assembly of the alkyl chains.
The technique measures the elastic scattering of X-rays at very small angles (typically 0.1-10°). researchgate.net The resulting scattering pattern is related to the Fourier transform of the electron density fluctuations in the sample. nii.ac.jp For long-chain substituted thiophenes, this can be used to determine the lamellar spacing induced by the interdigitation or segregation of the tetradecyl chains, or to characterize the morphology of nanostructures formed in solution or in blended films. rsc.orgnih.gov For example, in studies of self-assembling biomaterials, SAXS data can be fitted to models of different shapes (e.g., cylinders, spheres) to extract dimensional information such as the radius and length of fibrillar structures. diamond.ac.uk While specific SAXS studies on 4,4'-ditetradecyl-2,2'-bithiophene are not prevalent in the literature, the technique offers a powerful, non-destructive method to probe the supramolecular structures that are critical for device performance.
Electrochemical Analysis for Energy Level Determination
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters for any organic semiconductor. These levels govern the efficiency of charge injection from electrodes and determine the open-circuit voltage in organic photovoltaic devices.
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic Voltammetry (CV) is a widely used electrochemical technique to probe the redox properties of a molecule and to estimate its HOMO and LUMO energy levels. upb.ro The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The potential at which the molecule is oxidized corresponds to the removal of an electron from the HOMO, while the reduction potential corresponds to the addition of an electron to the LUMO.
By referencing the measured oxidation (Eox) and reduction (Ered) potentials to a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, the HOMO and LUMO levels can be calculated using empirical formulas. imist.mayoutube.com
A study on a closely related compound, dibromo-4,4'-dihexadecyl-2,2'-bithiophene, provides insight into the electrochemical properties. rsc.org In this research, CV was performed in a dichloromethane (B109758) solution with a supporting electrolyte. The measured potentials were referenced against the Fc/Fc⁺ couple, for which the HOMO level is assumed to be -4.8 eV relative to the vacuum level. rsc.org
| Compound | E¹ₒₓ (V) | E¹ᵣₑᏧ (V) | HOMO (eV) | LUMO (eV) |
| Dibromo-4,4'-dihexadecyl-2,2'-bithiophene rsc.org | +0.94 | -2.08 | -5.50 | -2.48 |
The data in this table is based on research on a similar compound and serves as a close approximation.
The HOMO level is calculated from the onset of the first oxidation peak, and the LUMO is calculated from the onset of the first reduction peak. The difference between the HOMO and LUMO levels provides the electrochemical bandgap. These values are critical for designing device architectures with appropriate energy level alignment for efficient charge transfer.
Electrical Characterization of Device Performance
The ultimate test of a semiconductor material is its performance in an electronic device. For materials like 4,4'-ditetradecyl-2,2'-bithiophene, the most common testbed is the Organic Field-Effect Transistor (OFET).
Field-Effect Transistor (FET) Transfer and Output Characteristics
An FET is a three-terminal device (source, drain, and gate) where the current flowing between the source and drain (IDS) is controlled by the voltage applied to the gate (VGS). researchgate.net The performance of an OFET is evaluated by measuring its transfer and output characteristics.
Output Characteristics: These are plots of IDS versus the drain-source voltage (VDS) at various constant gate voltages. These curves typically show a linear region at low VDS and a saturation region at high VDS, from which the charge carrier mobility in the saturation regime can be calculated.
Transfer Characteristics: These are plots of IDS versus VGS at a constant, high VDS. From this plot, key performance metrics such as the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth) are extracted.
| Compound | Mobility (µ) (cm²/Vs) | On/Off Ratio | Substrate/Dielectric | Reference |
| Bis-5′-(n-hexyl)thiophen-2′-yl-2,6-anthracene (DHTAnt) | 0.35 - 0.42 | > 10⁶ | Si/SiO₂ | pkusz.edu.cn |
| 2,7-didodecylphenanthro[2,1-b:7,8-b′]dithiophene ((C₁₂H₂₅)₂-i-PDT) | 5.4 | ~10⁶ | Si/ZrO₂ | researchgate.netnih.gov |
| Poly(3,3'''-didodecylquaterthiophene) (PQT-12)/graphene hybrid | ~7.0 | ~10 | Si/SiO₂ | researchgate.net |
The data in this table is based on research on similar compounds and serves as an illustration of potential performance.
The high mobilities and on/off ratios observed in these related systems underscore the potential of long-chain substituted thiophene oligomers like 4,4'-ditetradecyl-2,2'-bithiophene for use in high-performance organic electronics. The long alkyl chains are crucial for promoting the necessary molecular ordering in the solid state to facilitate efficient charge transport.
Space-Charge-Limited Current (SCLC) Measurements
Space-Charge-Limited Current (SCLC) analysis is a powerful method used to determine the charge carrier mobility and investigate the density of trap states in low-conductivity materials like organic semiconductors. The technique involves fabricating a single-carrier device, where only one type of charge carrier (either electrons or holes) is injected into the material.
The current-voltage (J-V) characteristic of an ideal trap-free SCLC device is described by the Mott-Gurney law, where the current density (J) is proportional to the square of the applied voltage (V²). The relationship is given by:
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, and L is the thickness of the active layer. By fitting the experimental J-V data in the SCLC regime to this equation, the mobility (µ) can be extracted.
In materials with trap states, the J-V curve will exhibit different regions. At low voltages, the behavior is ohmic. As the voltage increases, a transition to a trap-filled limited (TFL) regime occurs, where the current rises sharply. The voltage at which this transition happens, the trap-filled limit voltage (V_TFL), can be used to calculate the trap density. Beyond V_TFL, the current follows the trap-free SCLC model.
Despite the utility of this technique for characterizing organic materials, specific SCLC measurements and derived mobility or trap density values for 4,4'-ditetradecyl-2,2'-bithiophene have not been reported in the surveyed literature.
Current Density–Voltage (J-V) Characteristics in Diodes
The current density-voltage (J-V) characteristics of a diode are fundamental to understanding its electrical behavior, including charge injection, transport, and recombination processes. For an organic light-emitting diode (OLED), the J-V curve provides critical information about the device's operational parameters.
In a typical diode structure, current flow is minimal under reverse bias and increases exponentially under forward bias once the applied voltage overcomes the built-in potential. The J-V plot reveals the turn-on voltage, which is the voltage at which significant current begins to flow and, for an OLED, light is emitted. The shape of the J-V curve is influenced by the energy barriers at the electrode/organic interfaces, the charge carrier mobilities of the materials, and the presence of any charge traps. Analysis of these curves can help diagnose issues like high series resistance or charge injection limitations.
No specific J-V characteristic curves for diodes fabricated using 4,4'-ditetradecyl-2,2'-bithiophene as an active layer are available in the reviewed scientific literature.
Measurement of Mobility, On/Off Ratio, Threshold Voltage, and Turn-on Voltage
These parameters are typically extracted from the characterization of an Organic Thin-Film Transistor (OTFT) or an Organic Light-Emitting Diode (OLED).
Mobility (µ): In an OTFT, the field-effect mobility is a key performance metric, indicating how efficiently charge carriers move through the semiconductor channel. It is calculated from the transfer characteristics (drain current vs. gate voltage) of the transistor operating in the saturation regime. While SCLC provides bulk mobility, OTFT measurements yield mobility within the thin channel region at the dielectric interface.
On/Off Ratio: This is the ratio of the drain current when the transistor is in the "on" state (at a specific gate voltage) to the current in the "off" state (typically at zero gate voltage). A high on/off ratio is crucial for applications like display backplanes to ensure clear distinction between on and off pixels.
Threshold Voltage (V_th): This is the gate voltage required to form a conductive channel and turn the transistor "on." It is a critical parameter for determining the power consumption and operating voltage of a circuit.
Turn-on Voltage (V_on): For an OLED, this is the forward bias voltage at which light emission becomes detectable (often defined at a luminance of 1 cd/m²). It is determined from the luminance-voltage characteristics and is related to the energy levels of the materials and the injection barriers in the device. beilstein-journals.org
Specific experimental values for mobility, on/off ratio, threshold voltage, or turn-on voltage for devices based on 4,4'-ditetradecyl-2,2'-bithiophene could not be found in the available literature.
Quantum Efficiency and Brightness Analysis
For electroluminescent materials used in OLEDs, quantum efficiency and brightness (luminance) are the most important performance indicators.
Quantum Efficiency (QE): The External Quantum Efficiency (EQE) is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a comprehensive metric that accounts for charge balance, the efficiency of exciton (B1674681) formation and radiative decay (Internal Quantum Efficiency), and the light outcoupling efficiency. researchgate.net High EQE is essential for energy-efficient displays and lighting.
Brightness (Luminance): Measured in candelas per square meter (cd/m²), brightness indicates the intensity of light emitted from the OLED. The luminance-voltage and luminance-current density characteristics are measured to evaluate a device's light output. For practical applications, achieving high brightness at low operating voltages is desirable. Another key metric is the efficiency roll-off, which describes the decrease in EQE at high brightness levels. rsc.org
While general principles of OLED characterization are well-established, specific data on the quantum efficiency or brightness of OLEDs incorporating 4,4'-ditetradecyl-2,2'-bithiophene as an emitter or transport material are not present in the surveyed literature. beilstein-journals.orgrsc.org
Computational and Theoretical Studies of 4,4 Ditetradecyl 2,2 Bithiophene Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of individual molecules. whiterose.ac.uk These calculations solve approximations of the Schrödinger equation to determine the electron density of a system, from which various molecular properties can be derived. whiterose.ac.uk For substituted bithiophenes, DFT and other ab initio methods are used to analyze geometries, molecular orbital energies, and the impact of substituents on these properties. whiterose.ac.uk
Prediction of Electronic Structure and Energy Levels (HOMO/LUMO, Band Gap)
A key outcome of quantum chemical calculations is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is the band gap, a crucial parameter that governs the electronic and optical properties of the material, including its ability to absorb light and conduct charge. whiterose.ac.ukresearchgate.net
For bithiophene-based systems, the HOMO and LUMO energy levels are significantly influenced by the nature and position of substituent groups. whiterose.ac.uknih.gov Electron-withdrawing groups, for instance, can lower the HOMO level, which is often desirable for achieving higher open-circuit voltages in organic solar cells. nih.govrsc.org Theoretical calculations can predict these energy levels with reasonable accuracy, providing a way to screen potential candidate molecules for specific applications. For example, DFT calculations on various bithiophene derivatives have shown that the HOMO-LUMO gap can be tuned by chemical modification. researchgate.net
Table 1: Theoretical Electronic Properties of Bithiophene-based Monomers (B3LYP-D3/def2-TZVP)
| Monomer | HOMO (eV) | LUMO (eV) | Band Gap (ΔE H−L) (eV) |
| Bithiophene (reference) | - | - | 4.0 |
| BT-FLU-BT | - | - | 2.9 |
| BT-NDI-BT | - | - | 2.0 |
| Data sourced from reference researchgate.net. BT-FLU-BT and BT-NDI-BT are larger molecules containing a bithiophene unit, shown for comparison of how the band gap changes with structure. |
Analysis of Dihedral Angles and Planarity
Computational studies on substituted 2,2'-bithiophenes have shown that the dihedral angle is sensitive to the steric hindrance introduced by the substituent groups. whiterose.ac.uk While the long alkyl chains in 4,4'-ditetradecyl-2,2'-bithiophene are primarily for solubility and morphology control, their placement at the 4 and 4' positions is sterically less demanding than placement at the 3 and 3' positions. Theoretical calculations can quantify this dihedral angle, showing how substitution can induce a twist in the bithiophene backbone, potentially moving it away from a planar conformation. whiterose.ac.uk
Molecular Dynamics Simulations to Understand Aggregation and Packing
While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations are employed to study the collective behavior of many molecules. nih.govnih.gov These simulations model the movements and interactions of atoms and molecules over time, governed by classical mechanics. For 4,4'-ditetradecyl-2,2'-bithiophene, MD simulations are crucial for understanding how the long, flexible tetradecyl chains influence the self-assembly and packing of the molecules in the solid state or in solution. nih.govcapes.gov.br
Modeling of Charge Transport Mechanisms and Exciton (B1674681) Dynamics
Building upon the insights from quantum chemistry and MD simulations, more advanced theoretical models are used to understand how charge carriers (electrons and holes) and excitons (bound electron-hole pairs) behave within the material.
Exciton Dynamics: In applications like organic photovoltaics and light-emitting diodes, the behavior of excitons is critical. Theoretical models are used to describe exciton formation, diffusion, and dissociation into free charge carriers. chalmers.se The dynamics of these processes are influenced by the material's electronic structure and morphology. chalmers.seaps.org For instance, theoretical studies can investigate how excitons move through the aggregated structures predicted by MD simulations and what factors lead to efficient charge separation at donor-acceptor interfaces in solar cells. aps.orgshuaigroup.net
Future Research Directions and Outlook for 4,4 Ditetradecyl 2,2 Bithiophene in Organic Electronics
Development of Novel Monomer and Polymer Architectures
The inherent versatility of the 2,2'-bithiophene (B32781) unit allows for extensive chemical modification to fine-tune the electronic and physical properties of resulting polymers. Future research will focus on creating novel monomer and polymer architectures that build upon the 4,4'-ditetradecyl-2,2'-bithiophene backbone.
One promising avenue is the synthesis of donor-acceptor (D-A) conjugated polymers. By copolymerizing the electron-rich tetradecyl-bithiophene unit with electron-deficient monomers, researchers can precisely control the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, incorporating strong electron-withdrawing units like bithiophene-imide (BTI) can lower the HOMO level, which is beneficial for achieving higher open-circuit voltages in polymer solar cells and improving air stability in transistors. pkusz.edu.cnrsc.org Research into bithiophene-imide based polymers has shown that hole mobilities can be systematically tuned by altering the comonomer unit. rsc.org
Another key direction is the creation of fused-ring systems to enhance planarity and intermolecular interactions. Fusing the bithiophene rings or copolymerizing with planar units can lead to higher charge carrier mobility. This strategy has been shown to improve electron mobility in n-type polymers and achieve high power conversion efficiencies in all-polymer solar cells.
Furthermore, the development of multifaceted synthetic strategies will enable the creation of a diverse library of 2,2'-bithiophene derivatives. Techniques like Sonogashira coupling can be used to introduce moieties like pyridinium (B92312) rings, creating materials with interesting optical and electronic properties suitable for applications in fluorescent sensors or electrochromic devices. nist.gov
Advanced Processing Techniques for Film Formation and Morphology Control
The long tetradecyl side chains of 4,4'-ditetradecyl-2,2'-bithiophene are crucial for its solubility, making it highly suitable for a range of solution-based processing techniques. Future research will focus on leveraging and optimizing these techniques to control the thin-film morphology at the nanoscale, which is critical for device performance.
Advanced deposition methods such as blade-coating, solution shearing, and inkjet printing are at the forefront of this research. rsc.orgnist.gov These methods offer precise control over film thickness, uniformity, and molecular alignment, which are difficult to achieve with traditional spin-coating. Blade-coating, for instance, has been shown to produce aligned polymer films with the polymer chains oriented perpendicular to the coating direction, which is advantageous for charge transport in field-effect transistors. nist.gov
The interplay between the solvent, deposition speed, and substrate temperature will be a key area of investigation. Optimizing these parameters can induce favorable molecular packing, such as edge-on orientation, where the π-π stacking direction is parallel to the substrate, facilitating efficient in-plane charge transport. The use of non-chlorinated, "green" solvents is also a critical goal for making the manufacturing process more environmentally sustainable.
Real-time analysis during film drying will provide deeper insights into how molecular alignment occurs, potentially revealing the role of lyotropic (liquid crystal) phases in achieving highly ordered structures. nist.gov Understanding these mechanisms will enable the rational design of processing protocols for achieving optimal morphology and, consequently, superior device performance.
Integration into Multi-component and Hybrid Organic/Inorganic Systems
The functional properties of 4,4'-ditetradecyl-2,2'-bithiophene-based materials can be significantly enhanced by integrating them into multi-component blends or hybrid systems with inorganic materials. This approach opens up possibilities for creating devices with combined or improved functionalities.
A major area of future research is the use of polymers derived from this bithiophene as hole-transport materials (HTMs) in perovskite solar cells (PVSCs). acs.org The tunable energy levels and solution processability of these polymers make them excellent candidates to replace the commonly used, but less stable, spiro-OMeTAD. Research has demonstrated that bithiophene-imide-based polymers can act as efficient, dopant-free HTMs, leading to PVSCs with high power conversion efficiencies (up to 23.1%) and enhanced long-term stability. acs.org The hydrophobic nature of the tetradecyl chains can further contribute to the stability of the perovskite layer by repelling moisture.
Another promising direction is the development of hybrid photodetectors and sensors by combining these polymers with inorganic nanostructures like quantum dots or metal oxides. The polymer can act as a light-absorbing and charge-transporting matrix, while the inorganic component provides functionality in a different spectral region or enhances sensitivity.
Furthermore, the creation of three-dimensional inorganic/organic hybrid materials, where the organic units are integral to the crystal structure, represents a frontier in materials design. mdpi.com While complex, such systems could offer unprecedented control over electronic and optical properties.
Exploration of New Device Paradigms and Functionalities
While organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) are the most common applications, the unique properties of 4,4'-ditetradecyl-2,2'-bithiophene derivatives make them suitable for a range of emerging device paradigms.
Organic Thermoelectrics: Conducting polymers are being explored for their potential in thermoelectric generators, which convert waste heat into electricity. The low thermal conductivity of polymers is an advantage, and research aims to increase the thermoelectric power factor by simultaneously enhancing the electrical conductivity and the Seebeck coefficient. nih.govaps.orgelsevierpure.com Studies on poly(3-alkylthiophene)s have shown that the power factor can be optimized by controlling the doping level. aps.org Future work will involve synthesizing and doping polymers of 4,4'-ditetradecyl-2,2'-bithiophene to evaluate and optimize their thermoelectric performance. espublisher.comresearchgate.net
Bioelectronics and Sensors: The ability to functionalize the bithiophene core and the biocompatibility of some polymers make these materials promising for bioelectronic applications, such as in-vitro monitoring of cells or implantable devices. acs.org Organic electrochemical transistors (OECTs) based on functionalized polythiophenes have been used to monitor the barrier formation of epithelial cells. acs.org Additionally, the fluorescence properties of some bithiophene derivatives could be harnessed to develop highly sensitive chemical or biological sensors. nist.gov For instance, the degradation of certain conjugated polymers in the presence of specific substances like perfluoroalkyl substances (PFASs) could be used as a sensing mechanism. nih.gov
Electrochromic Devices: Viologen-containing bithiophene derivatives exhibit electrochromism, changing color in response to an electrical potential. nist.gov This property can be exploited in smart windows, displays, and other applications where tunable optical properties are desired.
Design Principles for Enhanced Stability and Longevity of Devices
For any practical application, the operational and environmental stability of organic electronic devices is paramount. A key future research direction is to establish clear design principles to enhance the longevity of devices based on 4,4'-ditetradecyl-2,2'-bithiophene.
Intrinsic Material Stability: This involves modifying the chemical structure of the polymer to make it more resistant to degradation from oxygen, water, and light. One strategy is to lower the HOMO energy level of the polymer, which has been shown to significantly increase the air stability of p-type OFETs. rsc.org This can be achieved by incorporating electron-withdrawing groups into the polymer backbone. Understanding the specific degradation mechanisms, such as photo-oxidation or reactions involving water, is crucial for developing targeted solutions. nih.govdntb.gov.uaresearchgate.net
Role of Side Chains: The long alkyl side chains, like tetradecyl, play a critical role in stability. They can create a hydrophobic, self-assembled layer that protects the conjugated backbone from environmental moisture, a key factor in the degradation of OFETs. nih.gov Research has shown that engineering the alkyl chains can lead to devices with excellent air stability, maintaining performance for extended periods. rsc.org
Device Encapsulation: While improving the intrinsic stability of the material is essential, robust encapsulation techniques will always be necessary for commercial applications. Future research will focus on developing thin, flexible, and transparent barrier layers that can be integrated into the manufacturing process, such as roll-to-roll coating, to protect the active materials from the ambient environment.
Scalability of Synthesis and Device Manufacturing for Practical Applications
The transition from laboratory-scale research to industrial production requires scalable and cost-effective synthesis and manufacturing processes. This is a critical area of future focus for materials based on 4,4'-ditetradecyl-2,2'-bithiophene.
Scalable Monomer Synthesis: Developing synthetic routes that are high-yielding, use readily available starting materials, and avoid costly purification steps like column chromatography is essential. acs.org Strategies that allow for the production of the monomer and its derivatives in decagram or even kilogram batches will be a key enabler for commercialization. espublisher.com
Roll-to-Roll (R2R) Processing: The solubility of polymers derived from 4,4'-ditetradecyl-2,2'-bithiophene makes them ideal for R2R processing. nationalpolymer.comtudelft.nl This high-throughput manufacturing technique involves coating the active material onto a flexible substrate that moves continuously between rollers, allowing for the large-area production of devices like solar cells and flexible displays at low cost. rsc.orgresearchgate.net Future research will focus on optimizing ink formulations and coating techniques (e.g., slot-die coating, gravure printing) for R2R systems to ensure high device yield and performance. acs.orgnationalpolymer.com
The combination of scalable synthesis and R2R manufacturing will be the ultimate driver for the practical application of these materials in large-area electronics, such as flexible solar panels, electronic paper, and distributed sensor networks. tudelft.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
